An In-depth Technical Guide to the Synthesis and Purification of Di-n-octyl Disulfide
An In-depth Technical Guide to the Synthesis and Purification of Di-n-octyl Disulfide
This guide provides a comprehensive overview of the synthesis and purification of di-n-octyl disulfide for researchers, scientists, and professionals in drug development. The content herein emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for achieving high purity and yield.
Introduction
Di-n-octyl disulfide (C16H34S2) is an organosulfur compound with applications as an organic intermediate.[1] Its synthesis and purification are of significant interest in various chemical and pharmaceutical contexts. This document details two primary synthetic routes and subsequent purification protocols, grounded in established chemical literature and best practices.
Table 1: Physicochemical Properties of Di-n-octyl Disulfide
| Property | Value | Reference |
| CAS Number | 822-27-5 | [1][2] |
| Molecular Formula | C16H34S2 | [1][2] |
| Molecular Weight | 290.57 g/mol | [1][3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.906 g/cm³ | [1][2] |
| Boiling Point | 178-183 °C @ 5 Torr | [1] |
| Melting Point | -28.99 °C | [2] |
| Flash Point | 159.3 °C | [1][2] |
| Refractive Index | 1.486 | [1][2] |
Synthesis Methodologies
Two robust methods for the synthesis of di-n-octyl disulfide are presented: the oxidation of n-octanethiol and the reaction of n-octyl halide with a disulfide source. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Oxidation of n-Octanethiol
The oxidation of thiols to their corresponding disulfides is a fundamental and widely practiced transformation in organic chemistry.[4] This method is often preferred for its high atom economy and relatively mild reaction conditions.
Causality Behind Experimental Choices:
-
Choice of Oxidant: While various oxidizing agents can be employed, mild oxidants are crucial to prevent over-oxidation to sulfinic or sulfonic acids.[4][5] Common choices include iodine (I2) in the presence of a base, hydrogen peroxide (H2O2), or even atmospheric oxygen catalyzed by metal complexes.[5][6] For this protocol, we will focus on the use of iodine, which offers a balance of reactivity and selectivity.
-
Role of the Base: The reaction proceeds via the thiolate anion, which is a more potent nucleophile than the neutral thiol.[5] A base, such as sodium hydroxide or triethylamine, is used to deprotonate the thiol, thereby facilitating the nucleophilic attack on the oxidizing agent.
-
Solvent System: The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. A biphasic system or a polar aprotic solvent like ethanol or methanol is often effective.
Experimental Protocol: Oxidation of n-Octanethiol with Iodine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-octanethiol (1 equivalent) in ethanol.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Oxidation: Slowly add a solution of iodine (0.55 equivalents) in ethanol to the stirred thiolate solution. The characteristic dark color of iodine will disappear as it is consumed.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting thiol is no longer detectable.
-
Workup: Once the reaction is complete, quench any remaining iodine with a small amount of sodium thiosulfate solution. Extract the crude di-n-octyl disulfide with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Visualization of the Oxidation Workflow
Caption: Workflow for the synthesis of di-n-octyl disulfide via thiol oxidation.
Method 2: Synthesis from n-Octyl Halide
Causality Behind Experimental Choices:
-
Nucleophilic Disulfide Source: Sodium disulfide is a common reagent for introducing the S-S bond.[8] It can be prepared in situ from sodium sulfide and elemental sulfur.[8] Alternatively, sodium thiosulfate can be used to form a Bunte salt intermediate, which then yields the disulfide.[7][9]
-
Solvent and Temperature: The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) or an alcohol to facilitate the nucleophilic substitution.[7][8] Heating is often required to drive the reaction to completion.[7]
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be employed to enhance the reaction rate between the aqueous disulfide salt and the organic halide.[10][11]
Experimental Protocol: Reaction of n-Octyl Bromide with Sodium Disulfide
-
Preparation of Sodium Disulfide: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 equivalent) in ethanol with gentle heating. Once dissolved, add elemental sulfur (1 equivalent) and continue heating until a clear, reddish-brown solution is formed.[8]
-
Reaction with Alkyl Halide: To a separate flask containing n-octyl bromide (2 equivalents) in ethanol, slowly add the prepared sodium disulfide solution.
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours. Monitor the progress by TLC.
-
Workup: After cooling, filter off any precipitated salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Visualization of the Nucleophilic Substitution Mechanism
Caption: Simplified mechanism for the synthesis of di-n-octyl disulfide from n-octyl bromide.
Purification and Characterization
Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, byproducts, and residual solvents.
Purification Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed and a suitable cold trap is in place.
-
Distillation: Heat the crude di-n-octyl disulfide under reduced pressure. Collect the fraction that distills at the appropriate boiling point (178-183 °C at 5 Torr).[1]
-
Product Handling: The purified product should be stored under an inert atmosphere to prevent slow oxidation.[5]
Characterization Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and identity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the di-n-octyl disulfide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Safety Considerations
-
n-Octanethiol: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
n-Octyl Bromide: Is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Sulfide and Disulfide: Are corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.
-
Solvents: Organic solvents used in the synthesis and purification are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of di-n-octyl disulfide can be effectively achieved through either the oxidation of n-octanethiol or the reaction of n-octyl halide with a disulfide source. The choice of method will depend on practical laboratory considerations. Proper purification, primarily through vacuum distillation, is essential to obtain a high-purity product suitable for research and development applications. Adherence to safety protocols is paramount throughout the entire process.
References
-
Bhaumik, I., & Misra, A. K. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Synlett, 28(15), 1875-1878. Available at: [Link]
-
Abbasi, M., Khalili, B., & Bikas, R. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 40(1), 89-92. Available at: [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Available at: [Link]
-
Honour. (2023). 97.0% Di-n-Octyl Disulfide; Dioctyl Disulphide; CAS 10496-16-9. Available at: [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., & Niaki, M. Y. (2006). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecular Crystals and Liquid Crystals, 456(1), 125-131. Available at: [Link]
-
ResearchGate. (2016). Conversion of alkyl halides to symmetric disulfides using Na2S2O3·5H2O in DMSO. Available at: [Link]
-
El-Shinawi, H., & Cussen, E. J. (2019). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry, 58(13), 8565-8572. Available at: [Link]
-
El-Shinawi, H., & Cussen, E. J. (2019). Selective and facile synthesis of sodium sulfide and sodium disulfide polymorphs. White Rose eTheses Online. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Di-n-octyl disulfide. PubChem Compound Database. Available at: [Link]
-
Gholap, A. R., & Chakor, N. S. (2011). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 169-174. Available at: [Link]
-
El-Shinawi, H., & Cussen, E. J. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. ACS Publications. Available at: [Link]
-
Lambert, K. M. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]
-
LookChem. (n.d.). Di-N-Octyl Disulfide CAS 822-27-5. Available at: [Link]
-
Li, H., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 30. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. Available at: [Link]
-
NIST. (n.d.). Dioctyl disulphide. NIST Chemistry WebBook. Available at: [Link]
-
Dojindo Laboratories. (n.d.). Sodium disulfide (Na2S2). SulfoBiotics. Available at: [Link]
-
Harpp, D. N., & Gleason, J. G. (1971). PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 51, 90. Available at: [Link]
-
ORBi. (2011). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Available at: [Link]
-
ResearchGate. (2006). Synthesis, characterization and bioactivity evaluation of diallyl disulfide. Available at: [Link]
- Google Patents. (2014). US9302204B2 - Process for purifying a disulfide oil and an apparatus relating thereto.
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Quantification of Thiols and Disulfides. PubMed Central. Available at: [Link]
- Google Patents. (1950). US2531601A - Mercaptan synthesis.
-
CAS. (n.d.). Dioctyl disulfide. CAS Common Chemistry. Available at: [Link]
- Google Patents. (1999). JPH11255738A - Synthesis of organic disulfide and polysulfide.
- Google Patents. (2000). US6051740A - Oxidation of mercaptans to disulfides.
-
Oakwood Chemical. (n.d.). Di-n-Octyl disulfide. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Di-n-octyl disulfide | C16H34S2 | CID 69970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Preparation and Reactions of Thiols [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
